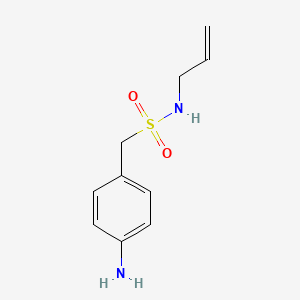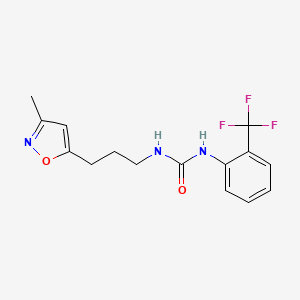
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as LMK-235, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. LMK-235 is a member of the class of compounds known as protein kinase inhibitors, which are designed to target specific enzymes involved in cancer cell growth and proliferation.
Applications De Recherche Scientifique
Synthesis Methodologies
A significant area of research involves developing efficient synthesis methods for urea derivatives, including those related to "1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea". Microwave irradiation has been utilized as a convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives from heterocyclic amino compounds, offering satisfactory yields and reduced reaction times (Li & Chen, 2008).
Biological Activities
Urea derivatives have been explored for their biological activities, including antifungal, antibacterial, and anticancer properties. For instance, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives exhibited promising anti-microbial activity against selected Gram-positive and Gram-negative bacterial strains, as well as moderate to good activity against fungal pathogens (Shankar et al., 2017).
Material Science Applications
In material science, the rheology and morphology of hydrogels can be tuned using urea derivatives, depending on the identity of the anion. This demonstrates the versatility of urea compounds in modifying the physical properties of materials for various applications (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-10-9-11(23-21-10)5-4-8-19-14(22)20-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,9H,4-5,8H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJDLHWYYFYISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2892631.png)
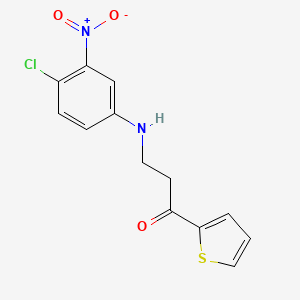
![5-Fluoro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2892633.png)
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)

![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)
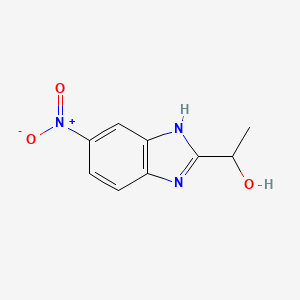

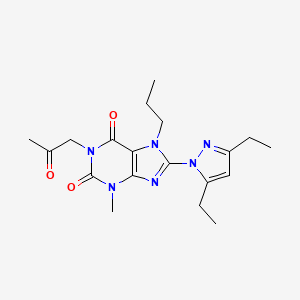
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
